molecular formula C8H5N3O4 B2664683 5-Nitro-1H-benzimidazole-6-carboxylic acid CAS No. 130148-51-5

5-Nitro-1H-benzimidazole-6-carboxylic acid

Cat. No.: B2664683
CAS No.: 130148-51-5
M. Wt: 207.145
InChI Key: CHISOTCWJMFPPF-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a fused ring compound consisting of benzene and imidazole rings. The presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

5-Nitro-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

While the specific mechanism of action for 5-Nitro-1H-benzimidazole-6-carboxylic acid is not mentioned in the sources, benzimidazole derivatives are known to exhibit a broad range of pharmacological activities . For example, they have been used in drugs for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Safety and Hazards

Benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole is a promising pharmacophore in medicinal chemistry . It has been used in the development of new drugs to overcome the problems of antimicrobial resistance . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzimidazole-6-carboxylic acid typically involves the nitration of benzimidazole derivatives followed by carboxylation. One common method involves the nitration of 1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-benzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    5-Nitrobenzimidazole: Lacks the carboxylic acid group, making it less versatile in forming hydrogen bonds.

    6-Nitro-1H-benzimidazole-5-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    2-Methyl-5-nitro-1H-benzimidazole: Contains a methyl group instead of a carboxylic acid, affecting its solubility and reactivity.

Uniqueness: 5-Nitro-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

6-nitro-1H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISOTCWJMFPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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